1-(2-Bromo-4-methylthiazol-5-YL)ethanone

Description

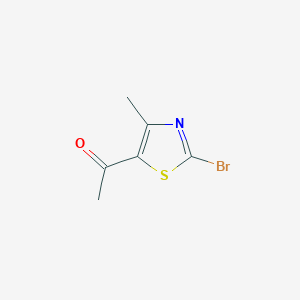

Structure

2D Structure

Properties

IUPAC Name |

1-(2-bromo-4-methyl-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNOS/c1-3-5(4(2)9)10-6(7)8-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEIEXBCYWPGCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Br)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735502 | |

| Record name | 1-(2-Bromo-4-methyl-1,3-thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093106-54-7 | |

| Record name | 1-(2-Bromo-4-methyl-1,3-thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 1-(2-Bromo-4-methylthiazol-5-yl)ethanone: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Heterocyclic Keystone

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the success of any discovery program. Among the vast array of heterocyclic scaffolds, the thiazole ring holds a position of distinction, celebrated for its presence in numerous natural products and FDA-approved pharmaceuticals, including antimicrobial, antiretroviral, and anticancer agents.[1][2] This guide focuses on a particularly valuable derivative: 1-(2-Bromo-4-methylthiazol-5-yl)ethanone . This compound is not merely another reagent; it is a highly functionalized and versatile synthon, engineered for the precise construction of complex molecular architectures.

The presence of an acetyl moiety and a bromine atom on the thiazole ring makes it a powerful precursor for a wide range of chemical transformations.[3] The bromine at the C2 position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, while the acetyl group at C5 offers a site for further elaboration, enabling the rapid generation of diverse compound libraries. This guide provides an in-depth exploration of its chemical properties, a field-tested synthesis protocol, its reactivity profile, and its proven applications, particularly in the pursuit of novel therapeutics.

Core Chemical and Physical Identity

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research. This compound is a well-defined chemical entity with consistent, verifiable characteristics.

-

Systematic IUPAC Name: 1-(2-bromo-4-methyl-1,3-thiazol-5-yl)ethanone

-

Common Synonyms: 2-Bromo-5-acetyl-4-methylthiazole

-

Molecular Structure:

The following table summarizes its key physicochemical data, essential for experimental design and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 1093106-54-7 | [3][4] |

| Molecular Formula | C₆H₆BrNOS | [3][4][5] |

| Molecular Weight | 220.09 g/mol | [3][4][5] |

| InChI Key | RZEIEXBCYWPGCZ-UHFFFAOYSA-N | [3][4] |

| Typical Purity | ≥95% | [4] |

| Physical State | Solid | |

| Storage Conditions | 2-8°C, under inert gas (e.g., Argon) | [6][7] |

Synthesis Protocol: Selective Bromination

The synthesis of this compound hinges on the selective bromination of a pre-existing thiazole core. The most common and reliable approach involves the bromination of 1-(4-methylthiazol-5-yl)ethanone at the C2 position, which is the most electronically susceptible site for electrophilic attack on the thiazole ring.

Expertise & Causality in Experimental Design

The choice of a brominating agent is critical. While elemental bromine can be used, N-Bromosuccinimide (NBS) is often preferred in a laboratory setting. The causality behind this choice is rooted in safety and selectivity. NBS is a solid, making it easier and safer to handle than liquid bromine. It provides a slow, controlled release of electrophilic bromine, which helps to minimize over-bromination and other side reactions, leading to a cleaner product profile and higher yield. The use of a solvent like chloroform or acetonitrile is dictated by its ability to dissolve the starting material and its relative inertness under the reaction conditions.

Step-by-Step Laboratory Protocol

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion.

-

Preparation: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-methylthiazol-5-yl)ethanone (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 10 mL per gram of starting material).

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

-

Workup: Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining NBS.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Chemical Reactivity: A Hub for Molecular Diversification

The true value of this compound lies in its predictable and versatile reactivity. The C2-bromine is an excellent leaving group, making it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.[3]

Key Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds.[8][9] By reacting this compound with various aryl or heteroaryl boronic acids (or esters) in the presence of a palladium catalyst and a base, a diverse range of 2-arylthiazole derivatives can be synthesized.[10] This is invaluable for structure-activity relationship (SAR) studies. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[11]

-

Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the method of choice.[12][13] This reaction couples the 2-bromothiazole with primary or secondary amines, providing facile access to 2-aminothiazole derivatives, a common motif in bioactive compounds.[14] The reaction's success relies on specialized, bulky phosphine ligands that facilitate the key steps of the catalytic cycle.[15]

-

Heck Reaction: To introduce alkenyl substituents, the Heck reaction is employed.[16][17] This reaction couples the 2-bromothiazole with an alkene to form a new C-C bond, yielding 2-vinylthiazole derivatives.[18] The reaction typically proceeds with high stereoselectivity.[16]

Reactivity Pathway Diagram

Caption: Key cross-coupling reactions of the title compound.

Applications in Drug Discovery & Agrochemicals

The synthetic versatility of this compound translates directly to its utility in applied research, most notably in the pharmaceutical and agrochemical sectors.

-

Anticancer Agent Discovery: This compound is a high-value intermediate in the search for new cancer therapies.[3] It serves as a critical building block for the synthesis of novel thiazole-based stilbene analogs, which have been investigated as potent inhibitors of DNA topoisomerase IB (Top1).[3] Top1 is a well-validated cellular target for anticancer drugs, and developing new inhibitors is a high-priority research area.[3] The ability to easily diversify the 2-position of the thiazole ring allows for the creation of focused libraries for cytotoxicity screening.[3]

-

Antimicrobial Research: The thiazole scaffold is known to impart antimicrobial properties, and this compound is no exception.[3] It has demonstrated significant antimicrobial activity, making it a valuable starting point for developing new agents to combat bacterial and fungal pathogens.[3][6]

-

Agrochemical Intermediates: Beyond pharmaceuticals, this compound is used in the synthesis of next-generation agrochemicals.[6] Its structure allows for functionalization to create novel fungicides and insecticides, contributing to the development of effective crop protection agents.[6]

Conclusion

This compound is a cornerstone building block for chemical synthesis. Its well-defined physicochemical properties, reliable synthetic route, and predictable, versatile reactivity make it an indispensable tool for researchers. Its proven utility in palladium-catalyzed cross-coupling reactions provides a direct and efficient pathway to novel compounds with significant potential in drug discovery and agrochemical development. As a Senior Application Scientist, I can attest that the strategic incorporation of such powerful synthons is a critical accelerator in the journey from initial concept to groundbreaking discovery.

References

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 3. This compound|CAS 1093106-54-7 [benchchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. cyclicpharma.com [cyclicpharma.com]

- 6. This compound [myskinrecipes.com]

- 7. lookchem.com [lookchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. Heck Reaction [organic-chemistry.org]

- 17. Heck reaction - Wikipedia [en.wikipedia.org]

- 18. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 1-(2-Bromo-4-methylthiazol-5-yl)ethanone (CAS: 1093106-54-7): Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromo-4-methylthiazol-5-yl)ethanone, a key heterocyclic building block in modern medicinal chemistry. With the CAS number 1093106-54-7, this versatile intermediate is instrumental in the synthesis of a variety of biologically active molecules, most notably as a precursor for novel anticancer agents.[1] This document delves into its chemical and physical properties, provides a detailed, multi-step synthesis protocol, explores its reactivity with a focus on palladium-catalyzed cross-coupling reactions, and discusses its current and potential applications in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] This structural motif is present in a wide array of natural products and synthetic compounds exhibiting diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique electronic properties of the thiazole ring allow for a multitude of chemical transformations, making it an attractive core for the design of novel therapeutic agents.

This compound, with its strategically placed bromine atom and acetyl group, serves as a highly versatile precursor for further molecular elaboration. The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide range of coupling partners. The acetyl group at the 5-position provides a handle for further functionalization, including condensation reactions and the construction of more complex heterocyclic systems. This dual functionality makes it an invaluable synthon in the development of new chemical entities.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1093106-54-7 | [2] |

| Molecular Formula | C₆H₆BrNOS | [2][3] |

| Molecular Weight | 220.09 g/mol | [2] |

| Appearance | Typically a solid | |

| Purity | ≥98% (commercially available) | [2] |

| InChI Key | RZEIEXBCYWPGCZ-UHFFFAOYSA-N | [3] |

Spectroscopic Characterization:

-

¹H NMR: The spectrum is expected to show two singlets in the aliphatic region corresponding to the methyl group on the thiazole ring (around 2.5-2.8 ppm) and the acetyl methyl group (around 2.4-2.6 ppm).

-

¹³C NMR: The spectrum would display signals for the two methyl carbons, the carbons of the thiazole ring (with the carbon bearing the bromine atom shifted downfield), and the carbonyl carbon of the acetyl group (typically in the 190-200 ppm range).

Researchers synthesizing this compound should perform full spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with readily available starting materials.[4] The overall synthetic pathway is outlined below.

Figure 1: Synthetic pathway for this compound.

Step 1: Synthesis of Ethyl 2-bromo-4-methylthiazole-5-carboxylate

This initial step involves the diazotization of the amino group of 2-Amino-4-methylthiazole-5-ethylcarboxylate, followed by a Sandmeyer-type bromination.

-

Protocol:

-

To a cooled solution of 2-Amino-4-methylthiazole-5-ethylcarboxylate in an aqueous solution of hydrogen bromide, add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring at low temperature for a designated period to ensure complete diazotization.

-

Carefully warm the reaction mixture to facilitate the decomposition of the diazonium salt and the introduction of the bromine atom.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield ethyl 2-bromo-4-methylthiazole-5-carboxylate.[4] For this intermediate, ¹H NMR data has been reported as (CDCl₃): δ 1.28 (t, 3H), 2.78 (s, 3H), 4.25 (q, 2H), and MS: m/z 251.9 (M+2).[4]

-

Step 2: Hydrolysis to 2-Bromo-4-methylthiazole-5-carboxylic acid

The ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.

-

Protocol:

-

Dissolve ethyl 2-bromo-4-methylthiazole-5-carboxylate in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

-

Add a base, such as sodium hydroxide or potassium carbonate, and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).[4][5]

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry to obtain 2-bromo-4-methylthiazole-5-carboxylic acid.

-

Step 3: Formation of the Weinreb Amide

The carboxylic acid is converted to a Weinreb amide, which is a stable and versatile intermediate for ketone synthesis.

-

Protocol:

-

To a solution of 2-bromo-4-methylthiazole-5-carboxylic acid in an anhydrous solvent (e.g., dichloromethane), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or a triazine derivative.[4][6]

-

Add N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., N-methylmorpholine) to the reaction mixture.

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Dry the organic layer and concentrate to yield 2-bromo-N-methoxy-N,4-dimethylthiazole-5-carboxamide.

-

Step 4: Weinreb Ketone Synthesis

The final step involves the reaction of the Weinreb amide with a Grignard reagent to form the target ketone. The Weinreb amide is particularly useful as it prevents the over-addition of the organometallic reagent, which is a common side reaction with other acylating agents.[7][8]

-

Protocol:

-

Dissolve the 2-bromo-N-methoxy-N,4-dimethylthiazole-5-carboxamide in an anhydrous ethereal solvent, such as THF, and cool to a low temperature (e.g., -78 °C or 0 °C).

-

Slowly add a solution of methylmagnesium bromide (a Grignard reagent) to the reaction mixture.[4]

-

After the addition, allow the reaction to stir at low temperature and then warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the crude product by column chromatography to afford this compound.

-

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the 2-bromo substituent and the 5-acetyl group.

4.1. Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 2-position of the thiazole ring is an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of a new carbon-carbon bond by coupling with an organoboron compound, typically a boronic acid or a boronate ester.

Figure 2: General scheme for the Suzuki-Miyaura coupling of this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling:

-

In an inert atmosphere, combine this compound, the desired arylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a more specialized catalyst system, 1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equivalents) in a suitable anhydrous solvent (e.g., 1,4-dioxane, DMF, or toluene, often with water as a co-solvent).

-

Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the product by column chromatography.

This reaction is a cornerstone for creating libraries of substituted thiazole derivatives for biological screening.

4.2. Applications in the Synthesis of Bioactive Molecules

This compound is a documented precursor in the synthesis of novel anticancer agents, particularly those that function as DNA topoisomerase I (Top1) inhibitors.[1] While specific examples directly utilizing this starting material are not detailed in the available literature, it is a key building block for creating thiazole-based stilbene analogs, a class of compounds investigated for their potent Top1 inhibitory activity.

Biological Activity

While specific IC₅₀ values for the direct antimicrobial or cytotoxic activity of this compound are not widely reported, the broader class of brominated thiazole derivatives has shown significant biological potential.

-

Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of various thiazole derivatives against a range of cancer cell lines. For instance, certain brominated thiazole compounds have exhibited potent activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with some derivatives showing IC₅₀ values in the low micromolar range.[9][10][11][12][13] The mechanism of action is often linked to the inhibition of key cellular targets, such as vascular endothelial growth factor receptor-2 (VEGFR-2) or aromatase.[9][12]

-

Antimicrobial Activity: The thiazole nucleus is a component of many antimicrobial agents. The introduction of a bromine atom can modulate the electronic properties of the ring and potentially enhance its interaction with microbial targets.

It is important to note that the biological activity of derivatives synthesized from this compound will be highly dependent on the nature of the substituents introduced through subsequent chemical modifications.

Conclusion and Future Perspectives

This compound is a high-value synthetic intermediate with significant potential in drug discovery and development. Its versatile structure, featuring two distinct points for chemical modification, allows for the efficient construction of diverse molecular architectures. The well-established reactivity of the 2-bromo substituent in palladium-catalyzed cross-coupling reactions, coupled with the potential for further elaboration of the 5-acetyl group, makes it a powerful tool for medicinal chemists.

Future research will likely focus on expanding the library of compounds derived from this building block and exploring their therapeutic potential against a wider range of diseases. The development of more efficient and sustainable synthetic methodologies for its preparation and derivatization will also be of continued interest. As the demand for novel therapeutic agents continues to grow, the importance of versatile synthons like this compound in the drug discovery pipeline is set to increase.

References

- 1. This compound|CAS 1093106-54-7 [benchchem.com]

- 2. cyclicpharma.com [cyclicpharma.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 7. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 8. Weinreb Ketone Synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-(2-Bromo-4-methylthiazol-5-yl)ethanone: Synthesis, Reactivity, and Applications

Introduction

1-(2-Bromo-4-methylthiazol-5-yl)ethanone is a highly functionalized heterocyclic ketone that has emerged as a critical building block in medicinal and organic chemistry. Its strategic combination of a reactive bromine atom at the 2-position of the thiazole ring and an acetyl group at the 5-position makes it an exceptionally versatile synthon. This guide provides an in-depth exploration of its chemical properties, a detailed, field-proven synthesis protocol, and a discussion of its reactivity in key synthetic transformations, underscoring its importance for researchers, scientists, and drug development professionals. The thiazole scaffold is a privileged structure in pharmacology, and this particular derivative serves as a valuable intermediate in the development of novel therapeutics, particularly in anticancer and antimicrobial agent discovery.[1][2][3]

Physicochemical Properties and Data

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, characterization, and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 1093106-54-7 | [4][5][6] |

| Molecular Formula | C₆H₆BrNOS | [1][4][5] |

| Molecular Weight | 220.09 g/mol | [1][5] |

| Purity | Typically ≥95-98% | [4][5] |

| Appearance | Off-white solid | [4] |

| Storage | 2-8°C, under inert gas | [2] |

Multi-Step Synthesis Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol is based on a reported peer-reviewed methodology, ensuring reproducibility and high fidelity.[4] The overall strategy begins with the Sandmeyer-type bromination of a commercially available aminothiazole, followed by functional group manipulations to install the acetyl moiety.

Diagram of the Synthetic Workflow

Caption: Multi-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-bromo-4-methylthiazole-5-carboxylate (2)

-

Rationale: This step utilizes a Sandmeyer-type reaction to replace the amino group at the 2-position with a bromine atom. The use of hydrogen bromide and sodium nitrite in situ generates the diazotizing agent.

-

Procedure:

-

To a solution of 2-Amino-4-methyl thiazole-5-ethylcarboxylate (1) in hydrogen bromide (48%), cool the mixture to 0-5°C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

-

Stir the reaction mixture at this temperature for 1-2 hours after the addition is complete.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield compound 2 as an off-white solid.[4]

-

Step 2: Synthesis of 2-bromo-4-methylthiazole-5-carboxylic acid (3)

-

Rationale: Saponification of the ethyl ester (2) is performed under basic conditions to yield the corresponding carboxylic acid, which is necessary for the subsequent amide coupling.

-

Procedure:

-

Dissolve Ethyl 2-bromo-4-methylthiazole-5-carboxylate (2) in a mixture of tetrahydrofuran (THF) and water.

-

Add sodium hydroxide and stir the mixture at room temperature.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry to obtain compound 3 .[4]

-

Step 3: Synthesis of 2-bromo-N-methoxy-N,4-dimethylthiazole-5-carboxamide (4)

-

Rationale: The carboxylic acid is converted to a Weinreb amide. This specific amide is an excellent electrophile for Grignard reagents, as the resulting tetrahedral intermediate is stabilized by chelation to the methoxy group, preventing over-addition and allowing for the clean formation of a ketone in the final step. EDC·HCl is used as the coupling agent.

-

Procedure:

-

Suspend the carboxylic acid (3) in a suitable solvent like dichloromethane (DCM).

-

Add N,O-dimethylhydroxylamine hydrochloride and a base (e.g., triethylamine or diisopropylethylamine).

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) portion-wise at room temperature.

-

Stir the mixture overnight.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

-

Purify via column chromatography to afford the Weinreb amide 4 .[4]

-

Step 4: Synthesis of this compound (5)

-

Rationale: The final step involves the addition of a methyl group to the Weinreb amide using a Grignard reagent (methylmagnesium bromide). This reaction selectively forms the ketone and is the key step in constructing the final target molecule.

-

Procedure:

-

Dissolve the Weinreb amide (4) in anhydrous THF and cool to 0°C under an inert atmosphere (e.g., Argon).

-

Add a solution of methylmagnesium bromide (CH₃MgBr) in diethyl ether dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography to yield the final product, This compound (5) .[4]

-

Key Reactions and Synthetic Utility

The dual functionality of this compound makes it a powerful intermediate. The 2-bromo position is particularly susceptible to two major classes of modern cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the thiazole ring's nitrogen and sulfur atoms, combined with the acetyl group, activates the C2 position for nucleophilic attack.[7] This allows for the displacement of the bromide leaving group by a variety of nucleophiles.

-

Mechanism: The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized. The leaving group (bromide) is then eliminated to restore aromaticity.[8]

-

Typical Nucleophiles: Amines, thiols, and alkoxides are commonly used to generate diverse libraries of 2-substituted thiazole derivatives.[7]

-

General Protocol (Amine Substitution):

-

In a reaction vessel suitable for an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq.).

-

Add an anhydrous polar aprotic solvent (e.g., DMF, Dioxane).

-

Heat the reaction mixture, typically between 80-120°C, and monitor by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.[1]

-

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

The C-Br bond at the 2-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.[9] This is a cornerstone of modern organic synthesis for creating complex biaryl and heteroaryl structures.

-

Mechanism: The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the thiazole.

-

Transmetalation: In the presence of a base, the organic group from a boronic acid or ester is transferred to the palladium center.

-

Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[10][11]

-

-

General Protocol:

-

To an oven-dried flask under an inert atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq.).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%).

-

Add a degassed solvent system, often a mixture like 1,4-Dioxane/Water.

-

Heat the reaction mixture (typically 80-100°C) until the starting material is consumed.

-

After cooling, dilute with an organic solvent, filter through Celite to remove the catalyst, and perform an aqueous workup.

-

Purify the product by column chromatography.[9]

-

Applications in Research and Development

This compound is primarily utilized as an intermediate for creating more complex molecules with potential biological activity.[2]

-

Anticancer Drug Discovery: It is a key building block for synthesizing novel thiazole-based compounds that have been investigated as potent inhibitors of DNA topoisomerase IB (Top1), a validated target in cancer therapy.[1]

-

Agrochemicals: Its structure is valuable for developing new fungicides and insecticides, where the thiazole ring is a common pharmacophore.[2]

-

Antimicrobial Agents: Derivatives have shown significant antimicrobial and antifungal properties, making it a target for the development of new anti-infective agents.[1][2]

Safety and Handling

This compound should be handled by trained professionals in a controlled laboratory environment.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Refer to the Material Safety Data Sheet (MSDS) for complete toxicological and handling information.

-

Store the compound in a tightly sealed container at the recommended temperature of 2-8°C under an inert gas to ensure stability.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cyclicpharma.com [cyclicpharma.com]

- 7. benchchem.com [benchchem.com]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to the Synthesis of 1-(2-Bromo-4-methylthiazol-5-YL)ethanone from 2-amino-4-methylthiazole

Abstract: This technical guide provides a detailed, two-stage synthetic pathway for the preparation of 1-(2-Bromo-4-methylthiazol-5-yl)ethanone, a valuable intermediate in the development of novel pharmaceutical and agrochemical agents.[1] The synthesis commences with the readily available starting material, 2-amino-4-methylthiazole. The core transformations involve a regioselective Sandmeyer bromination to yield the 2-bromo-4-methylthiazole intermediate, followed by a targeted C5-position acylation. This document elucidates the mechanistic rationale behind each synthetic step, offers detailed, field-tested experimental protocols, and addresses critical process parameters to ensure reproducibility and high yield. The guide is intended for researchers, chemists, and professionals in drug development who require a robust and scalable method for accessing this key heterocyclic building block.

Strategic Overview and Rationale

The synthesis of this compound (CAS No. 1093106-54-7) from 2-amino-4-methylthiazole necessitates two primary chemical transformations: the substitution of the C2-amino group with a bromine atom and the introduction of an acetyl group at the C5 position.[2][3]

The strategic decision in this synthesis lies in the sequence of these operations. Our validated approach prioritizes the bromination reaction first, followed by acylation.

Justification for the Synthetic Sequence:

-

Diazotization Sensitivity: The initial step involves converting the 2-amino group into a diazonium salt, a versatile but often unstable intermediate.[4] Performing this transformation on the simple 2-amino-4-methylthiazole substrate is more straightforward and less prone to side reactions compared to a substrate already bearing an electron-withdrawing acetyl group.

-

Directing Group Influence: While the amino group is a powerful activating group for electrophilic substitution, its presence during acylation could lead to undesired side reactions, such as N-acylation. By first installing the stable bromo substituent, we can then employ more forceful, regioselective methods like directed metalation-acylation to functionalize the C5 position.

-

Robustness of the Sandmeyer Reaction: The Sandmeyer reaction is a well-established and reliable method for converting aromatic and heteroaromatic amines to halides.[5][6] Its application to 2-aminothiazoles, particularly using copper(I) bromide, provides a high-yield pathway to the required 2-bromo-4-methylthiazole intermediate.[7][8]

Overall Synthetic Workflow

The synthesis is logically divided into two distinct stages, as illustrated in the workflow diagram below.

Caption: High-level workflow for the two-stage synthesis.

Stage 1: Sandmeyer Bromination of 2-amino-4-methylthiazole

This stage focuses on the conversion of the primary amino group at the C2 position of the thiazole ring into a bromo group. This is achieved via a copper(I)-catalyzed Sandmeyer reaction, which proceeds through a diazonium salt intermediate.

Mechanistic Insight

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling transformations that are not accessible through direct substitution.[6] The process begins with the diazotization of the primary amine.

-

Diazotization: 2-amino-4-methylthiazole is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrobromic acid (HBr).[4] This forms a 4-methylthiazole-2-diazonium salt. The low reaction temperature (0–5 °C) is critical to maintain the stability of this intermediate.

-

Copper(I) Catalysis: The diazonium salt then undergoes a single-electron transfer (SET) from the copper(I) bromide (CuBr) catalyst. This generates an aryl radical and nitrogen gas, which bubbles out of the solution, driving the reaction forward.[5]

-

Halogen Transfer: The aryl radical abstracts a bromine atom from a copper(II) species, yielding the final product, 2-bromo-4-methylthiazole, and regenerating the Cu(I) catalyst.[5]

The choice of CuBr over other brominating agents is deliberate. Studies on 2-aminothiazoles have shown that CuBr provides near-quantitative yields of the desired monobromo product, whereas reagents like CuBr₂ can promote undesired side reactions, such as dibromination at the C5 position.[7][8]

Detailed Experimental Protocol: Synthesis of 2-Bromo-4-methylthiazole

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Stoichiometry |

| 2-amino-4-methylthiazole | 114.17 | 10.0 g | 0.0876 | 1.0 eq |

| Hydrobromic Acid (48% aq.) | 80.91 | 40 mL | ~0.35 | ~4.0 eq |

| Sodium Nitrite (NaNO₂) | 69.00 | 6.6 g | 0.0957 | 1.1 eq |

| Copper(I) Bromide (CuBr) | 143.45 | 13.8 g | 0.0962 | 1.1 eq |

| Deionized Water | 18.02 | 100 mL | - | - |

| Diethyl Ether | 74.12 | 200 mL | - | - |

| Saturated NaHCO₃ solution | - | 100 mL | - | - |

| Anhydrous MgSO₄ | 120.37 | 10 g | - | - |

Procedure:

-

Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-amino-4-methylthiazole (10.0 g, 0.0876 mol) and 48% hydrobromic acid (40 mL).

-

Cooling: Cool the resulting slurry to 0 °C in an ice-salt bath with vigorous stirring.

-

Diazotization: Dissolve sodium nitrite (6.6 g, 0.0957 mol) in deionized water (20 mL). Add this solution dropwise to the reaction flask via the dropping funnel, ensuring the internal temperature is maintained between 0 and 5 °C. The addition should take approximately 30 minutes.

-

Diazonium Salt Formation: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

-

Sandmeyer Reaction: In a separate 500 mL flask, prepare a solution of copper(I) bromide (13.8 g, 0.0962 mol) in 48% hydrobromic acid (20 mL). Cool this solution to 0 °C.

-

Addition: Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to manage the effervescence.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

-

Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 70 mL).

-

Neutralization: Combine the organic layers and wash sequentially with deionized water (100 mL) and saturated sodium bicarbonate (NaHCO₃) solution (100 mL) until the aqueous layer is neutral or slightly basic.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield 2-bromo-4-methylthiazole as a liquid.

Expected Yield: 75-85%.

Stage 2: Regioselective Acylation of 2-Bromo-4-methylthiazole

The introduction of the acetyl group at the C5 position of the 2-bromo-4-methylthiazole ring is the final key transformation. Standard electrophilic aromatic substitution methods like Friedel-Crafts acylation are often ineffective for thiazoles.[9] The Lewis acid catalyst (e.g., AlCl₃) can complex with the lone pair of electrons on the ring nitrogen, deactivating the ring towards electrophilic attack.[10]

Mechanistic Rationale: Directed Lithiation-Acylation

To overcome the limitations of Friedel-Crafts chemistry, a more modern and highly regioselective approach is employed: directed lithiation followed by quenching with an electrophile.

-

Metal-Halogen Exchange: The intermediate, 2-bromo-4-methylthiazole, is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at cryogenic temperatures (-78 °C). The highly polarized C-Li bond of n-BuLi facilitates a metal-halogen exchange at the C2 position. However, the most acidic proton on the thiazole ring is at the C5 position. Therefore, deprotonation at C5 is also a likely and competing pathway, leading to a 5-lithiated species. For this specific substrate, proton abstraction at C5 is the desired pathway to achieve C5 acylation.

-

Nucleophilic Attack: The resulting 5-lithiated-2-bromo-4-methylthiazole is a potent nucleophile.

-

Acylation: This nucleophilic intermediate is then "quenched" by the addition of an acetylating agent, such as ethyl acetate. The lithiated carbon attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate which then collapses to yield the final ketone product, this compound.[11]

The use of cryogenic temperatures (-78 °C, typically achieved with a dry ice/acetone bath) is absolutely critical. It prevents decomposition of the sensitive organolithium intermediate and minimizes side reactions.

Detailed Experimental Protocol: Synthesis of this compound

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Stoichiometry |

| 2-Bromo-4-methylthiazole | 178.05 | 10.0 g | 0.0561 | 1.0 eq |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 24.7 mL | 0.0618 | 1.1 eq |

| Ethyl Acetate | 88.11 | 7.4 g (8.2 mL) | 0.0842 | 1.5 eq |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - | - |

| Saturated NH₄Cl solution | - | 100 mL | - | - |

| Ethyl Acetate (for extraction) | - | 150 mL | - | - |

| Anhydrous Na₂SO₄ | 142.04 | 10 g | - | - |

Procedure:

-

Reaction Setup: Assemble a 500 mL three-necked flask, oven-dried and cooled under a nitrogen atmosphere. Equip it with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

-

Initial Solution: Using a syringe, add anhydrous tetrahydrofuran (THF, 150 mL) to the flask, followed by 2-bromo-4-methylthiazole (10.0 g, 0.0561 mol).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (2.5 M solution in hexanes, 24.7 mL, 0.0618 mol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: Stir the resulting mixture at -78 °C for 1 hour.

-

Acylation: Add ethyl acetate (8.2 mL, 0.0842 mol) dropwise to the reaction mixture at -78 °C.

-

Reaction Completion: After the addition, continue stirring at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature overnight.

-

Quenching: Carefully quench the reaction by slowly adding saturated ammonium chloride (NH₄Cl) solution (100 mL).

-

Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 75 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentration: Filter and concentrate the solvent under reduced pressure.

-

Purification: The crude residue is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as the final product.

Expected Yield: 60-70%.

Conclusion

This guide outlines a robust and reproducible two-stage synthesis for this compound starting from 2-amino-4-methylthiazole. The pathway leverages a classic Sandmeyer bromination followed by a modern, highly regioselective directed lithiation-acylation. By providing detailed mechanistic insights and step-by-step protocols, this document serves as a practical resource for researchers requiring access to this important heterocyclic building block for applications in medicinal chemistry and materials science. Adherence to the specified reaction conditions, particularly temperature control and anhydrous techniques, is paramount for achieving high yields and purity.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. cyclicpharma.com [cyclicpharma.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]

An In-depth Technical Guide to the Potential Biological Activities of 1-(2-Bromo-4-methylthiazol-5-yl)ethanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a cornerstone scaffold in medicinal chemistry, integral to numerous FDA-approved drugs.[1] This technical guide explores the vast therapeutic potential stemming from a specific, highly versatile synthetic intermediate: 1-(2-bromo-4-methylthiazol-5-yl)ethanone . While this compound primarily serves as a foundational building block, its strategic functionalization gives rise to derivatives with significant and diverse biological activities.[2][3] This document provides a comprehensive overview of the synthetic pathways to derivatize this core, focusing on the rationale behind these strategies. We will delve into the principal biological activities exhibited by the resulting compounds—namely anticancer, antimicrobial, and anti-inflammatory properties—supported by quantitative data, detailed experimental protocols, and mechanistic insights. This guide is designed to serve as a vital resource for professionals engaged in the discovery and development of novel therapeutic agents, offering both a strategic overview and practical, field-proven methodologies.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered thiazole ring, containing both sulfur and nitrogen, is a recurring motif in a multitude of pharmacologically active compounds.[1] Its prevalence is not coincidental; the unique electronic properties and the ability of the heteroatoms to form crucial hydrogen bonds with biological targets make it an ideal scaffold for drug design. Thiazole-containing molecules have demonstrated a remarkable breadth of therapeutic applications, from anticancer agents like Dasatinib to anti-inflammatory drugs such as Meloxicam.[1] The inherent versatility of the thiazole ring allows for extensive chemical modification, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles to enhance potency and reduce toxicity.

The Core Moiety: this compound

The subject of this guide, this compound (CAS 1093106-54-7), is a pivotal intermediate in the synthesis of advanced thiazole derivatives.[2][3][4] Its structure is primed for chemical elaboration, featuring two key reactive sites:

-

The C2-Bromo Group: The bromine atom at the 2-position of the thiazole ring is an excellent leaving group, making this site ideal for nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of functional groups.

-

The C5-Acetyl Group: The methyl ketone functionality is a versatile handle for various chemical transformations, most notably condensation reactions to form larger, more complex structures like chalcones.[5][6]

This dual reactivity makes it a powerful starting material for generating large libraries of novel compounds for biological screening.[2]

Synthetic Pathways and Methodologies

The primary value of this compound lies in its capacity to be transformed into diverse molecular architectures. A common and effective strategy is the Claisen-Schmidt condensation, which converts the acetyl group into an α,β-unsaturated ketone system (a chalcone). Thiazole-based chalcones are a well-documented class of compounds with potent biological activities.[5][7][8]

Experimental Protocol: Synthesis of Thiazole-Chalcone Derivatives

This protocol is adapted from methodologies for Claisen-Schmidt condensation involving similar thiazole ethanones.[6]

Objective: To synthesize 1-(2-bromo-4-methylthiazol-5-yl)-3-arylpropenone derivatives.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Ethanol

-

Potassium hydroxide (KOH) or Sodium Acetate (NaOAc)

-

Glacial acetic acid (for recrystallization, if needed)

-

Stir plate, round-bottom flask, condenser, filtration apparatus

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 10 mmol of this compound and 12 mmol of the chosen aromatic aldehyde in 20 mL of ethanol.

-

Catalysis: While stirring at room temperature, slowly add an ethanolic solution of a base catalyst (e.g., 10 mmol of potassium tert-butylate or KOH). The use of a base is critical to deprotonate the methyl group of the ketone, initiating the condensation.[6]

-

Reaction: Heat the mixture under reflux for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The rationale for heating is to provide the necessary activation energy to drive the condensation and subsequent dehydration to completion.

-

Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted starting materials.

-

Recrystallization: Further purify the product by recrystallizing from a suitable solvent, such as glacial acetic acid or ethanol, to yield the final thiazole-chalcone derivative.[6]

-

Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Biological Activities

Derivatives synthesized from the core moiety exhibit a wide spectrum of biological activities. The following sections detail the most prominent areas, providing quantitative data and validated testing protocols.

Anticancer Activity

Thiazole derivatives are a promising class of anticancer agents.[9][10] The introduction of a chalcone framework often enhances this activity. These hybrid molecules can induce cytotoxicity in a broad range of cancer cell lines through various mechanisms, including the inhibition of critical enzymes like VEGFR-2, which is involved in tumor angiogenesis.

Mechanism Insight: Some thiazole derivatives function by binding to the active sites of key oncogenic proteins. For instance, molecular docking studies have shown that thiazole compounds can fit into the active site of the aromatase enzyme or inhibit VEGFR-2, a transmembrane tyrosine kinase that promotes tumor growth and proliferation.[9]

Table 1: In Vitro Cytotoxicity of Representative Thiazole Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Hydrazinyl-thiazol-one | MCF-7 (Breast) | 2.57 ± 0.16 | [9] |

| Hydrazinyl-thiazol-one | HepG2 (Liver) | 7.26 ± 0.44 | [9] |

| Aminothiazole-propenone | CCRF-CEM (Leukemia) | Moderately Active* | [6] |

| Aminothiazole-propenone | MCF7 (Breast) | Moderately Active* | [6] |

Note: Activity reported at a single concentration (10⁻⁵ M) rather than a calculated IC₅₀ value.

This protocol is a standard method for assessing cell viability based on mitochondrial activity.[11][12][13][14]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized derivative on a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Synthesized thiazole derivative (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiazole derivative in culture medium. Replace the old medium with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a no-cell blank. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for another 4 hours. The rationale is that only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.[12][13]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity

Thiazole derivatives are well-established as potent antimicrobial agents.[15] The core structure can be modified to target a wide range of pathogens, including Gram-positive bacteria, Gram-negative bacteria, and fungi. The presence of a bromine atom can, in some cases, enhance antimicrobial potency.[16]

Mechanism Insight: The antimicrobial action of thiazoles can be multifaceted. Some derivatives disrupt cell membrane integrity due to their amphiphilic nature, while others may inhibit essential bacterial enzymes, such as DNA gyrase.

Table 2: Antimicrobial Activity of Structurally Related Thiazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Inhibition Zone (mm) | Reference |

|---|---|---|---|---|

| Compound 10 * | Staphylococcus aureus | 250 | 16 | [17] |

| Compound 10 * | Pseudomonas aeruginosa | 125 | 14 | [17] |

| Compound 10 * | Candida albicans | - | 20 | [17] |

Note: Compound 10 is 1-(2-Amino-4-methylthiazol-5-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)-propenone.

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19][20]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a synthesized derivative against bacterial and/or fungal strains.

Materials:

-

Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Synthesized thiazole derivative (dissolved in DMSO)

-

0.5 McFarland turbidity standard

Procedure:

-

Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth medium.[19] Typically, this is done by adding 100 µL of broth to all wells, adding 100 µL of a 2x concentrated stock of the compound to the first column, and then serially transferring 100 µL across the plate.

-

Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[21]

-

Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum.[18] Include a growth control (inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.[22]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth.[18]

Anti-inflammatory Activity

The fusion of thiazole and chalcone moieties is a recognized strategy for developing potent anti-inflammatory agents.[5][7][8][23] These compounds often exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Mechanism Insight: Inflammation is a complex response often mediated by the arachidonic acid pathway. Prostaglandins and leukotrienes, produced by COX and LOX enzymes respectively, are key pro-inflammatory mediators. Thiazole derivatives can inhibit these enzymes, thereby reducing the inflammatory response, which can be measured in vivo as a reduction in edema.[8]

Table 3: Anti-inflammatory Activity of Thiazole-Chalcones in Carrageenan-Induced Paw Edema Model

| Compound Class | Time Post-Carrageenan | % Inhibition of Edema | Reference |

|---|---|---|---|

| Thiazole-Chalcones | 3 hours | 51-55% | [7] |

| Thiazole-Chalcones | 4 hours | ~87% (for select derivatives) | [23] |

| Indomethacin (Standard) | 4 hours | ~91% |[23] |

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[24][25][26][27]

Objective: To assess the anti-edematous effect of a synthesized derivative in rats.

Materials:

-

Wistar rats (150-200g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Synthesized thiazole derivative

-

Standard drug (e.g., Indomethacin, 5 mg/kg)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Acclimatization & Grouping: Acclimatize animals for one week. Fast them overnight before the experiment with free access to water. Divide them into groups (n=6): Vehicle Control, Standard Drug, and Test Compound groups (at various doses).

-

Compound Administration: Administer the test compound and standard drug intraperitoneally or orally 30-60 minutes before inducing inflammation.[24][26] The vehicle control group receives only the vehicle.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading.[28]

-

Inflammation Induction: Induce acute inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[25][26] The carrageenan acts as a phlogistic agent, stimulating the release of pro-inflammatory mediators.[27]

-

Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[26][28]

-

Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-injection volume. Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on the nature and position of substituents on the aromatic ring introduced via the aldehyde.[29]

-

Antimicrobial Activity: SAR studies on similar thiazole hybrids have shown that the type and position of substituents on the phenyl ring are critical. For instance, electron-withdrawing groups (like halogens) or electron-donating groups (like methoxy) can modulate the activity against different microbial strains.[30][31] Dichloro-substitution has been shown to be effective in some series.[16]

-

Anti-inflammatory/Anticancer Activity: For chalcone-thiazole hybrids targeting 5-LOX, electron-donating substituents like methoxy (-OCH₃) and methyl (-CH₃) on the phenyl rings can lead to synergistic effects and highly potent inhibition.[8] In contrast, replacing an electron-donating group with an electron-withdrawing group like fluoro (-F) can sometimes decrease potency.[8]

Future Perspectives and Conclusion

This compound stands out as a highly valuable and versatile scaffold for the development of novel therapeutic agents. The derivatives, particularly thiazole-chalcone hybrids, have demonstrated significant potential across multiple critical therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.

The logical next steps for researchers in this field include:

-

Library Expansion: Synthesizing a broader and more diverse library of derivatives by exploring a wider range of aromatic and heterocyclic aldehydes in the Claisen-Schmidt condensation.

-

Broader Screening: Evaluating these new compounds against a wider panel of cancer cell lines, resistant microbial strains, and additional models of inflammation and enzyme inhibition.

-

Mechanism of Action Studies: For the most potent "hit" compounds, conducting in-depth mechanistic studies to precisely identify their molecular targets and pathways.

-

Pharmacokinetic Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead candidates to evaluate their drug-likeness and potential for in vivo efficacy.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. This compound|CAS 1093106-54-7 [benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. cyclicpharma.com [cyclicpharma.com]

- 5. ukaazpublications.com [ukaazpublications.com]

- 6. library.dmed.org.ua [library.dmed.org.ua]

- 7. Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chalcone-Thiazole Hybrids: Rational Design, Synthesis, and Lead Identification against 5-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and evaluation of anticancer activity of 5-ylidene-4- aminothiazol-2(5H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. clyte.tech [clyte.tech]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Broth Microdilution | MI [microbiology.mlsascp.com]

- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 21. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 22. bio-protocol.org [bio-protocol.org]

- 23. researchgate.net [researchgate.net]

- 24. inotiv.com [inotiv.com]

- 25. bio-protocol.org [bio-protocol.org]

- 26. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 28. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 30. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

Literature review on the applications of brominated thiazoles

An In-depth Technical Guide to the Applications of Brominated Thiazoles

Authored by: Gemini, Senior Application Scientist

Abstract

The thiazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds and functional materials.[1][2][3][4] The strategic introduction of bromine atoms onto this scaffold dramatically enhances its synthetic versatility, transforming it into a powerful building block for complex molecular architectures. Brominated thiazoles serve as pivotal intermediates in medicinal chemistry, materials science, and agrochemistry, primarily due to the bromine atom's role as an excellent leaving group in cross-coupling reactions.[5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and application of brominated thiazoles, grounded in mechanistic principles and field-proven insights. We will explore their synthesis, delve into their critical role in the development of therapeutics and organic electronics, and provide detailed protocols for their utilization.

The Brominated Thiazole Family: Synthesis and Strategic Considerations

The utility of any chemical scaffold is predicated on its accessibility. The family of bromothiazoles, including mono-, di-, and tri-brominated species, can now be synthesized with high efficiency and improved safety profiles, avoiding the use of elemental bromine in many cases.[7][8][9]

Synthetic Pathways: A Mechanistic Overview

The synthesis of the complete family—2-bromothiazole, 4-bromothiazole, 5-bromothiazole, 2,4-dibromothiazole, 2,5-dibromothiazole, 4,5-dibromothiazole, and 2,4,5-tribromothiazole—relies heavily on sequential bromination and debromination strategies.[7][8] The choice of brominating agent and reaction conditions is dictated by the inherent electronic nature of the thiazole ring.

-

Direct Bromination: Thiazole itself is relatively electron-deficient and resistant to direct electrophilic bromination. However, activating the ring, for instance by using 2-aminothiazole, facilitates bromination.[9] N-Bromosuccinimide (NBS) is often preferred over liquid bromine (Br₂) as it is a solid, easier to handle, and generates bromine in situ, offering better control and a superior safety profile.

-

Sandmeyer-type Reactions: 2-Bromothiazole is commonly prepared from the inexpensive 2-aminothiazole via a diazonium intermediate, which is subsequently displaced by a bromide ion.[9][10]

-

Selective Debromination: Polybrominated thiazoles can be selectively debrominated to yield less substituted isomers. This process often involves organolithium reagents or Grignard reagents, providing a powerful method for accessing specific substitution patterns that are difficult to achieve directly.[7][8][11]

The following workflow illustrates the general synthetic logic for producing various brominated thiazoles from a common starting material.

Caption: General Synthetic Workflow for Brominated Thiazoles.

Optimized Synthesis of 2,4-Dibromothiazole

2,4-Dibromothiazole is a particularly valuable building block.[12][13] An optimized synthesis can be achieved from 2,4-thiazolidinedione.

Experimental Protocol: Synthesis of 2,4-Dibromothiazole [13]

-

Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-thiazolidinedione (1 equivalent) with phosphorus tribromide (PBr₃, ~4.5 equivalents).

-

Causality: PBr₃ serves as both the brominating agent and the solvent in this high-temperature reaction, efficiently converting the dione into the dibrominated aromatic thiazole.

-

-

Heating: Heat the mixture to 130°C for 30 minutes. The reaction is typically vigorous.

-

Quenching: After cooling to room temperature, carefully pour the reaction mixture over a large volume of ice water. This hydrolyzes the excess PBr₃.

-

Neutralization: Slowly add solid sodium carbonate (Na₂CO₃) in portions to neutralize the acidic solution until effervescence ceases (pH ~7-8).

-

Trustworthiness: This step is critical for safety and product isolation. Adding the base slowly to the cold solution prevents excessive foaming and potential loss of product.

-

-

Extraction: Extract the aqueous mixture with dichloromethane (DCM, 3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford 2,4-dibromothiazole as a crystalline solid.

Applications in Medicinal Chemistry and Drug Development

The brominated thiazole scaffold is a privileged structure in drug discovery. The bromine atoms act as versatile synthetic "handles" for introducing molecular diversity through carbon-carbon and carbon-heteroatom bond-forming reactions.[5][14]

The Power of Cross-Coupling: A Gateway to Complexity

Palladium-catalyzed cross-coupling reactions are the primary tools for functionalizing bromothiazoles.[5] The differential reactivity of the C-Br bonds in dibrominated thiazoles allows for regioselective and sequential modifications. For instance, in 2,5-dibromothiazole, the C5-Br bond is often more reactive than the C2-Br bond, enabling selective functionalization at the 5-position.[5] If even greater selectivity is needed, a 2-bromo-5-iodothiazole intermediate can be used, as the C-I bond is significantly more reactive in palladium-catalyzed reactions.[15]

Key cross-coupling reactions include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids/esters.

-

Stille Coupling: Reaction with organostannanes.[15]

-

Sonogashira Coupling: Reaction with terminal alkynes.[16][17]

-

Heck Coupling: Reaction with alkenes.[16]

-

Buchwald-Hartwig Amination: Formation of C-N bonds.

-

C-S Cross-Coupling: Reaction with thiols to form thioethers.[18][19]

Caption: Catalytic Cycle of a Suzuki-Miyaura Cross-Coupling Reaction.

Brominated Thiazoles in Bioactive Molecules

Derivatives of brominated thiazoles have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][20][21] The bromine atom itself can be a key part of the pharmacophore or serve as a synthetic precursor to the final active molecule.

-

Kinase Inhibitors: The 2,5-disubstituted thiazole framework is a common scaffold for potent and selective protein kinase inhibitors, which are crucial in cancer therapy.[5] 2,5-Dibromothiazole is a key starting material for creating libraries of these inhibitors.[5] For example, derivatives have been developed as inhibitors of Glycogen Synthase Kinase 3 (GSK-3), an enzyme implicated in Alzheimer's disease.[5]

-

Anticancer Agents: Numerous studies have shown that thiazole derivatives bearing a bromophenyl group exhibit significant cytotoxicity against various cancer cell lines.[20][22][23] The position and electronic nature of substituents on the thiazole and phenyl rings are critical for activity.[20][22]

-

Antimicrobial Agents: Brominated thiazoles are used to synthesize compounds with potent antibacterial and antifungal properties.[20][22][24] The presence of an electron-withdrawing group, such as bromine, on a phenyl ring attached to the thiazole core has been shown to be essential for antimicrobial activity.[1]

| Derivative Class | Target/Assay | Key Result | Reference |

| 4-(4-bromophenyl)-thiazol-2-amine Schiff bases | MCF-7 (Breast Cancer Cell Line) | Compound p2 showed an IC₅₀ of 10.5 μM, comparable to 5-fluorouracil. | [20] |

| 2-(pyrazol-1-yl)-4-(4-bromophenyl)thiazole | A549 (Lung Cancer Cell Line) | Compound 11d exhibited an IC₅₀ of 62.5 μg/mL. | [22][23] |

| 2-(pyrazol-1-yl)-4-(aryl)thiazole derivatives | Salmonella typhimurium | Compound 14o with a bromobenzodioxole moiety showed a MIC of 31.25 μg/mL. | [22][23] |

| 2-hydrazinyl-thiazol-4(5H)-one derivatives | MCF-7 (Breast Cancer Cell Line) | Compound 4c (a non-brominated analogue synthesized from a bromo-intermediate) showed a potent IC₅₀ of 2.57 µM. | [25] |

Table 1: Examples of Biologically Active Thiazole Derivatives Synthesized from Brominated Precursors.

Marine Natural Products

Marine organisms are a rich source of complex, halogenated natural products with unique biological activities.[26][27] Thiazole-containing peptides and alkaloids, often brominated, are frequently isolated from marine sponges and cyanobacteria.[26][27][28] These compounds exhibit potent cytotoxic, antibacterial, and enzyme-inhibitory properties, serving as inspiration for new drug leads.[26]

Applications in Materials Science

The utility of brominated thiazoles extends beyond medicine into the realm of advanced materials, particularly organic electronics.[6]

-

Organic Electronics (OLEDs, OFETs): The thiazole ring is an electron-rich heterocycle that can be incorporated into conjugated polymers and small molecules. These materials are investigated for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[6] Brominated thiazoles, especially 2,5-dibromothiazole, are essential monomers for polymerization reactions (e.g., via Suzuki or Stille polycondensation) to build up these conjugated systems.[6][29] The ability to precisely construct the polymer backbone allows for fine-tuning of the material's electronic and optical properties.

Applications in Agrochemicals

Brominated thiazoles serve as key intermediates in the synthesis of modern agrochemicals.[24][30] They are used to create molecules with fungicidal, herbicidal, and insecticidal properties, contributing to crop protection and enhanced agricultural yields.[24][30][31][32]

Conclusion and Future Outlook